molecular formula C13H16N2O B12586636 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane CAS No. 651314-62-4

4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane

Cat. No.: B12586636
CAS No.: 651314-62-4
M. Wt: 216.28 g/mol
InChI Key: XWBNOHAHKGALHV-UHFFFAOYSA-N
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Description

4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane (CAS: 651314-90-8; molecular formula: C₁₄H₁₈N₂O) is a bicyclic amine derivative featuring a rigid 1-azabicyclo[3.2.2]nonane core connected via an ethynyl linker to a 1,2-oxazole heterocycle (Figure 1) . The ethynyl group introduces rigidity, which may enhance binding specificity to target receptors .

Properties

CAS No.

651314-62-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-4-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1(2-13-3-7-14-16-13)11-4-8-15-9-5-12(11)6-10-15/h3,7,11-12H,4-6,8-10H2

InChI Key

XWBNOHAHKGALHV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(CC2)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.

Scientific Research Applications

4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of azabicyclic derivatives with modifications at the bicyclic core or substituent groups. Below is a detailed comparison with key analogs:

1-Azabicyclo[3.2.2]nonane Derivatives

TC1698 (2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane)
  • Key Features : Demonstrated high affinity for α4β2* nAChRs, making it a candidate for neurological disorders .
2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane Dihydrochloride (CAS 700834-58-8)
  • Structure : Similar to TC1698 but with a hydrochloride salt.
  • Key Features : Enhanced solubility for in vivo studies; used in preclinical nAChR modulation .

Diazabicyclo[3.2.2]nonane Derivatives

4-(6-Phenylsulfanyl-pyridazin-3-yl)-1,4-diaza-bicyclo[3.2.2]nonane
  • Structure : Diazabicyclic core (two nitrogen atoms) with a phenylsulfanyl-pyridazinyl substituent.
  • Key Features: Increased basicity due to the second nitrogen, altering receptor interaction profiles compared to mono-aza analogs .
  • Differentiation: The diaza core may enhance binding to monoamine receptors (e.g., serotonin or dopamine) rather than nAChRs .
4-([2,3'-Bifuran]-5'-ylcarbonyl)-1,4-diaza-bicyclo[3.2.2]nonane (CAS 661462-64-2)
  • Structure : Bifuran-carbonyl substituent on a diazabicyclic core.

Heterocyclic-Substituted Analogs

4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane
  • Structure : Thiazole ring substituent instead of oxazole.
4-(Oxadiazol-3-yl)-1,4-diazabicyclo[3.2.2]nonane
  • Structure : Oxadiazole substituent.
  • Key Features : Oxadiazole’s electron-deficient nature may favor interactions with cationic binding pockets in receptors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Formula Key Pharmacological Features References
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane 1-azabicyclo[3.2.2]nonane Ethynyl-linked 1,2-oxazole C₁₄H₁₈N₂O Potential nAChR modulation
TC1698 1-azabicyclo[3.2.2]nonane Direct 3-pyridinyl C₁₂H₁₆N₂ High α4β2* nAChR affinity
4-(6-Phenylsulfanyl-pyridazin-3-yl)-1,4-diaza-bicyclo[3.2.2]nonane 1,4-diazabicyclo[3.2.2]nonane Phenylsulfanyl-pyridazinyl C₁₆H₁₈N₄S Monoamine receptor interaction
4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane 1,4-diazabicyclo[3.2.2]nonane 2-Phenylthiazol-5-yl C₁₇H₁₈N₄S Enhanced lipophilicity

Research Findings and Implications

  • Receptor Selectivity : The ethynyl-oxazole group in the target compound may confer unique selectivity for nAChR subtypes compared to pyridinyl or thiazolyl analogs .
  • Synthetic Accessibility: Ethynyl-linked derivatives often require Sonogashira coupling, a step less common in direct-substitution analogs like TC1698 .
  • Pharmacokinetics : Diazabicyclic derivatives generally exhibit higher solubility but reduced CNS penetration due to increased polarity .

Biological Activity

4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with an oxazole moiety, contributing to its biological properties. Below is a summary of its chemical characteristics:

PropertyDescription
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
CAS Number [insert CAS number]
IUPAC Name 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane against Plasmodium falciparum and Trypanosoma brucei.

  • Against Plasmodium falciparum :
    • The compound showed promising activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vitro studies reported IC₅₀ values ranging from 0.023 to 0.087 µM for various derivatives, indicating high potency compared to standard antimalarial drugs like pyrimethamine (IC₅₀ = 0.017 µM) .
    • Structure-activity relationship (SAR) studies revealed that modifications to the bicyclic structure significantly influenced the antimalarial efficacy.
  • Against Trypanosoma brucei :
    • The compound also demonstrated moderate activity against T. brucei, with IC₅₀ values between 1.00 and 6.57 µM depending on the specific derivative tested . The selectivity index (SI) for these compounds varied, with some exhibiting favorable profiles for further development.

The proposed mechanism of action involves the interaction of the oxazole ring with key molecular targets in protozoan parasites, disrupting their metabolic pathways. The ethynyl group may enhance the binding affinity to specific enzymes or receptors critical for parasite survival.

Study 1: Efficacy Against Malaria

A study conducted by researchers synthesized various derivatives of azabicyclo[3.2.2]nonanes and evaluated their efficacy against P. falciparum K1 strain (resistant to chloroquine). The most active derivatives were identified based on their IC₅₀ values and were further analyzed for their SAR .

Study 2: Selectivity in Antitrypanosomal Activity

Another research effort focused on optimizing the structure of azabicyclo-nonanes to enhance selectivity against T. brucei. Compounds with specific substitutions showed improved selectivity ratios, making them suitable candidates for further pharmacological evaluations .

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